3-(Piperidine-1-carbonyl)-1,4-benzodioxine-2-carbaldehyde
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Overview
Description
3-(Piperidine-1-carbonyl)-1,4-benzodioxine-2-carbaldehyde is an organic compound that features a piperidine ring, a benzodioxine moiety, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidine-1-carbonyl)-1,4-benzodioxine-2-carbaldehyde typically involves the following steps:
Formation of the Benzodioxine Ring: This can be achieved through the cyclization of catechol derivatives with appropriate aldehydes under acidic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions using piperidine and suitable electrophiles.
Formylation: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides, often under basic conditions.
Major Products Formed
Oxidation: 3-(Piperidine-1-carbonyl)-1,4-benzodioxine-2-carboxylic acid.
Reduction: 3-(Piperidine-1-carbonyl)-1,4-benzodioxine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Piperidine-1-carbonyl)-1,4-benzodioxine-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways due to the presence of the piperidine ring.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in the study of enzyme interactions and receptor binding due to its functional groups.
Mechanism of Action
The mechanism of action of 3-(Piperidine-1-carbonyl)-1,4-benzodioxine-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring can mimic natural substrates, allowing the compound to bind to specific sites and modulate biological activity. The benzodioxine moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple heterocyclic amine with a six-membered ring containing one nitrogen atom.
Benzodioxine: A bicyclic compound containing two oxygen atoms in a dioxine ring fused to a benzene ring.
Piperidine-1-carbonyl derivatives: Compounds containing the piperidine ring with various substituents at the carbonyl position.
Uniqueness
3-(Piperidine-1-carbonyl)-1,4-benzodioxine-2-carbaldehyde is unique due to the combination of the piperidine ring, benzodioxine moiety, and aldehyde functional group
Properties
CAS No. |
112122-69-7 |
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Molecular Formula |
C15H15NO4 |
Molecular Weight |
273.28 g/mol |
IUPAC Name |
3-(piperidine-1-carbonyl)-1,4-benzodioxine-2-carbaldehyde |
InChI |
InChI=1S/C15H15NO4/c17-10-13-14(15(18)16-8-4-1-5-9-16)20-12-7-3-2-6-11(12)19-13/h2-3,6-7,10H,1,4-5,8-9H2 |
InChI Key |
QINTUUMPOIEGID-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(OC3=CC=CC=C3O2)C=O |
Origin of Product |
United States |
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